Fluphenazine

Receptor pharmacology Binding affinity Dopamine D2 receptor

Fluphenazine is a high-potency typical antipsychotic with sub-nanomolar D2 receptor affinity (Ki=0.55-0.63 nM) and a distinct EPS induction threshold (D2 occupancy ≥80%). Its low affinity for muscarinic receptors minimizes anticholinergic confounding, making it an ideal tool for isolating D2-mediated effects in preclinical studies. Compared to low-potency FGAs, it carries a 2.11-fold higher risk of movement disorders but 69% less sedation, enabling comparative research on adverse effect profiles. The long-acting decanoate formulation offers a 14.3-day half-life, suited for dose-equivalency and pharmacokinetic studies. Available as high-purity research compound (≥98%) with worldwide shipping.

Molecular Formula C22H26F3N3OS
Molecular Weight 437.5 g/mol
CAS No. 69-23-8
Cat. No. B1673473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluphenazine
CAS69-23-8
SynonymsFlufenazin
Fluphenazine
Fluphenazine Hydrochloride
Hydrochloride, Fluphenazine
Lyogen
Prolixin
Molecular FormulaC22H26F3N3OS
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2
InChIKeyPLDUPXSUYLZYBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 31.1 g/L (31.3 mg/L) at 37 °C
1.90e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluphenazine (CAS 69-23-8): High-Potency First-Generation Antipsychotic with a Quantifiable Pharmacological Profile for Scientific Selection


Fluphenazine is a high-potency, first-generation (typical) antipsychotic belonging to the phenothiazine class [1]. It acts primarily as a potent antagonist at dopamine D2 receptors (Ki = 0.55-0.63 nM), with secondary binding to serotonin 5-HT2A receptors (Ki = 17 nM) and histamine H1 receptors (Ki = 45 nM) [2]. Fluphenazine is available in oral, short-acting intramuscular, and long-acting injectable (decanoate) formulations, with the latter being the first FDA-approved depot antipsychotic [3].

Why In-Class Antipsychotics Cannot Simply Replace Fluphenazine: Key Differentiation Metrics for Informed Procurement


While treatment guidelines often state no global difference in antipsychotic efficacy, fluphenazine exhibits a quantifiably distinct profile across multiple dimensions—receptor binding selectivity, side effect ratios, and pharmacokinetic parameters—that preclude simple interchange with other first-generation antipsychotics (FGAs) or second-generation antipsychotics (SGAs). Compared to low-potency FGAs like chlorpromazine, fluphenazine is approximately 25-fold more potent [1] and carries a 2.1-fold higher risk of movement disorders but 69% less sedation [2]. Versus haloperidol, another high-potency FGA, fluphenazine demonstrates different D2 receptor occupancy thresholds for EPS (≥80% vs. >57%) [3]. Its long-acting decanoate formulation offers a 14.3-day mean elimination half-life at steady state, a critical parameter for dosing interval selection that varies across LAI antipsychotics [4].

Fluphenazine Quantified: Head-to-Head Comparative Data for Differentiated Scientific Selection


D2 Receptor Binding Affinity (Ki) Versus Haloperidol and Chlorpromazine

Fluphenazine demonstrates a sub-nanomolar binding affinity for the dopamine D2 receptor (Ki = 0.55–0.63 nM) [1][2], which is approximately 10-fold higher than that of haloperidol (Ki = ~5 nM) [3] and over 100-fold higher than that of chlorpromazine (Ki = ~60 nM) [4]. This high D2 affinity underlies its classification as a high-potency antipsychotic and directly correlates with its clinical potency relative to other FGAs.

Receptor pharmacology Binding affinity Dopamine D2 receptor Antipsychotic potency

Clinical Potency and Dose Equivalency: Fluphenazine vs. Haloperidol Decanoate

In a 20-week double-blind head-to-head trial in 51 chronic schizophrenic patients, the mean maintenance dose of fluphenazine decanoate was 84 mg every 4 weeks, compared to 122 mg for haloperidol decanoate, suggesting a potency ratio of approximately 1.0:1.4 [1]. However, haloperidol decanoate demonstrated a statistically significant improvement in schizophrenic symptoms (CPRS sub-scale, p < 0.05) and depression sub-scale (p < 0.05) at week 20 [1]. Additionally, patients receiving fluphenazine required a significantly higher mean dose of antiparkinsonian medication (orphenadrine 102 mg vs. 58 mg, p < 0.05) to manage extrapyramidal symptoms [1].

Clinical pharmacology Dose equivalency Long-acting injectable Maintenance therapy

Extrapyramidal Side Effect (EPS) Risk vs. Sedation Profile: Fluphenazine vs. Low-Potency FGAs

A 2014 Cochrane systematic review of 7 RCTs (1,567 participants) comparing fluphenazine with low-potency first-generation antipsychotics found no significant difference in treatment response (55% vs. 55%, RR 1.06) [1]. However, fluphenazine was associated with a significantly higher incidence of movement disorders (15% vs. 10%, RR 2.11, 95% CI 1.41–3.15) and specifically akathisia (15% vs. 6%, RR 2.28, 95% CI 1.58–3.28) and dystonia (5% vs. 2%, RR 2.66, 95% CI 1.25–5.64) [1]. Conversely, low-potency antipsychotics produced significantly more sedation (64% vs. 20%, RR 0.31, 95% CI 0.13–0.77) [1]. This demonstrates a clear, quantifiable trade-off between EPS risk and sedation.

Side effect profile Extrapyramidal symptoms Sedation Anticholinergic use

Fluphenazine Decanoate LAI: Quantifiable Pharmacokinetic Differentiation

The elimination half-life of fluphenazine decanoate is a critical parameter for dosing schedules. Following a single injection, the apparent half-life ranges from 6.8 to 9.6 days, but after multiple injections, the mean apparent half-life extends to 14.3 days, with steady state reached in 4–6 weeks [1]. This contrasts with the short elimination half-life of the enanthate prodrug (3.5–4 days), which was clinically discontinued [2]. Compared to other LAI antipsychotics, fluphenazine decanoate exhibits a unique biphasic plasma concentration pattern post-injection, with a second peak at day 7 and a steeper decline, resulting in a week 4 AUC that is only 64% of the week 1 AUC [3].

Pharmacokinetics Long-acting injectable Elimination half-life Dosing interval

D2 Receptor Occupancy Threshold for EPS: Fluphenazine vs. Haloperidol

An animal model study by Crocker and Hemsley (2001) quantified the relationship between striatal D2 receptor occupancy and extrapyramidal side effects (EPS) for both fluphenazine and haloperidol. Fluphenazine induced catalepsy and increased tonic EMG activity (measures of EPS) only when D2 receptor occupancy exceeded 80% [1]. In contrast, haloperidol increased tonic EMG activity at a significantly lower occupancy threshold of >57% [1]. Thioridazine, a low-potency FGA, occupied <61% of striatal D2 receptors even at high doses and failed to induce EPS [1]. This differential threshold provides a mechanistic, quantitative explanation for the observed differences in EPS liability among antipsychotics.

Receptor occupancy D2 dopamine receptor Extrapyramidal symptoms Antipsychotic mechanism

Targeted Application Scenarios for Fluphenazine Based on Quantitative Differentiation Evidence


Preclinical Models Requiring High D2 Receptor Affinity and Defined Occupancy Thresholds

Fluphenazine is an ideal candidate for preclinical studies investigating D2 receptor-mediated effects, given its sub-nanomolar Ki (0.55–0.63 nM) [1] and the well-characterized relationship between its D2 occupancy and EPS induction (threshold ≥80%) [2]. This contrasts with haloperidol, which requires a lower occupancy threshold (>57%) for EPS [2], allowing researchers to choose the optimal tool compound based on their specific experimental design. Fluphenazine's high D2 affinity makes it particularly useful for in vitro binding assays and ex vivo occupancy studies.

Studies Comparing High-Potency FGA Long-Acting Injectables

For clinical trials or comparative effectiveness research involving LAI antipsychotics, fluphenazine decanoate serves as a benchmark high-potency FGA comparator. Its distinct pharmacokinetic profile—14.3-day steady-state half-life and biphasic plasma concentration pattern with a day 7 secondary peak [3]—provides a quantitative basis for differentiating it from haloperidol decanoate (3-week half-life) and SGA LAIs. The established potency ratio of 1.0:1.4 (fluphenazine:haloperidol) from head-to-head trials [4] further supports its use in dose-equivalency studies.

Research Focusing on the EPS-Sedation Trade-Off in Antipsychotic Therapy

Fluphenazine's side effect profile—characterized by a 2.11-fold increased risk of movement disorders but 69% lower sedation compared to low-potency FGAs [5]—makes it a valuable tool for studying the clinical and neurobiological basis of antipsychotic-induced adverse effects. It is particularly suited for comparative studies examining the impact of sedation on cognitive function, quality of life, or functional outcomes in schizophrenia, as demonstrated by its superior performance on learning tasks versus chlorpromazine [6].

Pharmacological Studies of D2 Receptor Antagonism in the Absence of Strong Anticholinergic Effects

Fluphenazine is a preferred research compound for isolating D2 receptor-mediated effects due to its relatively low affinity for muscarinic acetylcholine receptors compared to low-potency FGAs [7]. This reduces confounding anticholinergic effects (e.g., cognitive impairment, constipation) in both in vivo and in vitro models. Its primary receptor binding profile (D2 Ki = 0.63 nM vs. H1 Ki = 45 nM vs. 5-HT2A Ki = 17 nM) [1] provides a clear, quantifiable measure of selectivity, making it suitable for studies designed to delineate dopaminergic pathways from other neurotransmitter systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluphenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.